molecular formula C12H25N3 B3388427 1-(Piperidin-4-yl)-4-propylpiperazine CAS No. 874099-63-5

1-(Piperidin-4-yl)-4-propylpiperazine

Cat. No. B3388427
CAS RN: 874099-63-5
M. Wt: 211.35 g/mol
InChI Key: IGQFJFFJSHSLDL-UHFFFAOYSA-N
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Description

“1-(Piperidin-4-yl)-4-propylpiperazine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Advantages and Limitations for Lab Experiments

1-(Piperidin-4-yl)-4-propylpiperazine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used as a chiral building block for the synthesis of compounds. It can also be used as a ligand for metal complexes, and can be used to study the effects of drugs on the nervous system. However, this compound can be difficult to handle in the laboratory, as it is hygroscopic and can be easily degraded by light and air.

Future Directions

The future of 1-(Piperidin-4-yl)-4-propylpiperazine is exciting. It has the potential to be used in the synthesis of new drugs, and could be used to study the effects of drugs on the nervous system. It could also be used to study the effects of drugs on other systems, such as the immune system. Additionally, it could be used to create new compounds with specific properties, such as inhibitors of protein kinases. Finally, this compound could be used to create compounds with specific properties, such as chiral building blocks for the synthesis of compounds.

Scientific Research Applications

1-(Piperidin-4-yl)-4-propylpiperazine is widely used in scientific research due to its unique properties. It has been used as a ligand for metal complexes, as a chiral building block for the synthesis of compounds, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of drugs, such as the anticonvulsant drug lamotrigine. This compound has also been used in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, and has been used to study the effects of drugs on the nervous system.

Safety and Hazards

While the specific safety and hazards of “1-(Piperidin-4-yl)-4-propylpiperazine” are not mentioned in the retrieved papers, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of piperidine derivatives, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1-piperidin-4-yl-4-propylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-2-7-14-8-10-15(11-9-14)12-3-5-13-6-4-12/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQFJFFJSHSLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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